molecular formula C43H36N10O17S4 B12763003 4-[[4-[[4-[[5-[[5-[(4,6-disulfonaphthalen-1-yl)carbamoyl]-1-methylpyrrol-3-yl]carbamoyl]-1H-pyrrol-3-yl]carbamoylamino]-1H-pyrrole-2-carbonyl]amino]-1-methylpyrrole-2-carbonyl]amino]naphthalene-1,7-disulfonic acid CAS No. 717820-71-8

4-[[4-[[4-[[5-[[5-[(4,6-disulfonaphthalen-1-yl)carbamoyl]-1-methylpyrrol-3-yl]carbamoyl]-1H-pyrrol-3-yl]carbamoylamino]-1H-pyrrole-2-carbonyl]amino]-1-methylpyrrole-2-carbonyl]amino]naphthalene-1,7-disulfonic acid

Cat. No.: B12763003
CAS No.: 717820-71-8
M. Wt: 1093.1 g/mol
InChI Key: XEDCQBYBEKNDLQ-UHFFFAOYSA-N
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Description

4-[[4-[[4-[[5-[[5-[(4,6-disulfonaphthalen-1-yl)carbamoyl]-1-methylpyrrol-3-yl]carbamoyl]-1H-pyrrol-3-yl]carbamoylamino]-1H-pyrrole-2-carbonyl]amino]-1-methylpyrrole-2-carbonyl]amino]naphthalene-1,7-disulfonic acid is a complex organic compound characterized by its multiple pyrrole and naphthalene rings, each substituted with various functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound involves multiple steps, each requiring specific reagents and conditions. The process typically begins with the preparation of the naphthalene and pyrrole intermediates, followed by their sequential coupling and functionalization. Key steps include:

    Formation of the naphthalene core: This involves sulfonation and carbamoylation reactions.

    Synthesis of pyrrole intermediates: These are prepared through reactions such as the Paal-Knorr synthesis.

    Coupling reactions: The naphthalene and pyrrole intermediates are coupled using carbodiimide-mediated reactions.

    Final functionalization: The compound is further functionalized to introduce the desired sulfonic acid groups.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various chemical reactions, including:

    Oxidation: The pyrrole rings can be oxidized to form pyrrole oxides.

    Reduction: The carbonyl groups can be reduced to alcohols.

    Substitution: The sulfonic acid groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the pyrrole rings would yield pyrrole oxides, while reduction of the carbonyl groups would produce alcohols.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its multiple functional groups allow for diverse chemical modifications, making it a valuable intermediate in organic synthesis.

Biology

In biological research, this compound may be used as a probe to study protein-ligand interactions due to its ability to form stable complexes with various biomolecules.

Medicine

In medicine, this compound could be explored for its potential therapeutic properties, such as anti-inflammatory or anticancer activities, given its structural similarity to known bioactive molecules.

Industry

In industrial applications, this compound might be used in the development of advanced materials, such as conductive polymers or dyes, due to its unique electronic properties.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The multiple functional groups allow it to form strong hydrogen bonds and electrostatic interactions with these targets, thereby modulating their activity. The exact pathways involved would depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • **4-[[4-[[4-[[5-[[5-[(4,6-disulfonaphthalen-1-yl)carbamoyl]-1-methylpyrrol-3-yl]carbamoyl]-1H-pyrrol-3-yl]carbamoylamino]-1H-pyrrole-2-carbonyl]amino]-1-methylpyrrole-2-carbonyl]amino]naphthalene-1,6-disulfonic acid
  • **4-[[4-[[4-[[5-[[5-[(4,6-disulfonaphthalen-1-yl)carbamoyl]-1-methylpyrrol-3-yl]carbamoyl]-1H-pyrrol-3-yl]carbamoylamino]-1H-pyrrole-2-carbonyl]amino]-1-methylpyrrole-2-carbonyl]amino]naphthalene-2,7-disulfonic acid

Uniqueness

The uniqueness of 4-[[4-[[4-[[5-[[5-[(4,6-disulfonaphthalen-1-yl)carbamoyl]-1-methylpyrrol-3-yl]carbamoyl]-1H-pyrrol-3-yl]carbamoylamino]-1H-pyrrole-2-carbonyl]amino]-1-methylpyrrole-2-carbonyl]amino]naphthalene-1,7-disulfonic acid lies in its specific arrangement of functional groups and the resulting electronic properties. This makes it particularly suitable for applications requiring precise molecular interactions and stability.

Properties

CAS No.

717820-71-8

Molecular Formula

C43H36N10O17S4

Molecular Weight

1093.1 g/mol

IUPAC Name

4-[[4-[[4-[[5-[[5-[(4,6-disulfonaphthalen-1-yl)carbamoyl]-1-methylpyrrol-3-yl]carbamoyl]-1H-pyrrol-3-yl]carbamoylamino]-1H-pyrrole-2-carbonyl]amino]-1-methylpyrrole-2-carbonyl]amino]naphthalene-1,7-disulfonic acid

InChI

InChI=1S/C43H36N10O17S4/c1-52-19-23(13-35(52)41(56)50-31-7-9-37(73(65,66)67)29-15-25(71(59,60)61)3-5-27(29)31)46-39(54)33-11-21(17-44-33)48-43(58)49-22-12-34(45-18-22)40(55)47-24-14-36(53(2)20-24)42(57)51-32-8-10-38(74(68,69)70)30-16-26(72(62,63)64)4-6-28(30)32/h3-20,44-45H,1-2H3,(H,46,54)(H,47,55)(H,50,56)(H,51,57)(H2,48,49,58)(H,59,60,61)(H,62,63,64)(H,65,66,67)(H,68,69,70)

InChI Key

XEDCQBYBEKNDLQ-UHFFFAOYSA-N

Canonical SMILES

CN1C=C(C=C1C(=O)NC2=C3C=CC(=CC3=C(C=C2)S(=O)(=O)O)S(=O)(=O)O)NC(=O)C4=CC(=CN4)NC(=O)NC5=CNC(=C5)C(=O)NC6=CN(C(=C6)C(=O)NC7=C8C=CC(=CC8=C(C=C7)S(=O)(=O)O)S(=O)(=O)O)C

Origin of Product

United States

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